4-Nitro-N,N-di(prop-2-en-1-yl)aniline
Description
This compound belongs to the class of N,N-dialkylanilines, characterized by their electron-rich aromatic systems and versatile reactivity.
Properties
Molecular Formula |
C12H14N2O2 |
|---|---|
Molecular Weight |
218.25 g/mol |
IUPAC Name |
4-nitro-N,N-bis(prop-2-enyl)aniline |
InChI |
InChI=1S/C12H14N2O2/c1-3-9-13(10-4-2)11-5-7-12(8-6-11)14(15)16/h3-8H,1-2,9-10H2 |
InChI Key |
HGHXIGPURDSJOD-UHFFFAOYSA-N |
Canonical SMILES |
C=CCN(CC=C)C1=CC=C(C=C1)[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
4-Methyl-N,N-di(prop-2-yn-1-yl)aniline
- Structure : Features propargyl (prop-2-yn-1-yl) groups instead of allyl, with a methyl group at the para position.
- Spectroscopy : NMR studies reveal wide-ranging $ ^1J{CH} $ coupling constants (125–248 Hz) due to alkyne, aromatic, and methyl carbons (). The large $ ^2J{CH} $ coupling (~50 Hz) for C2 (propargyl carbon) complicates spectral interpretation in standard APT experiments ().
- Reactivity : Propargyl groups enable click chemistry or cyclization reactions, unlike allyl substituents.
N,N-Dimethyl-4-(prop-2-en-1-yl)aniline ()
- Structure : Allyl group at the para position with dimethylamine substituents.
- Key Difference : Lacks the nitro group, resulting in reduced electron-withdrawing effects and higher basicity.
4-Nitro-N,N-dimethylaniline (CAS 100-23-2, –15)
- Structure : Nitro group at para position with methyl substituents on nitrogen.
- Physical Properties : Molecular weight 166.18 g/mol, commercially available (Thermo Scientific).
- Safety : Classified as hazardous (UN 2227) due to nitro group reactivity ().
Spectral and Electronic Properties
NMR Spectroscopy
- This compound: Predicted $ ^1J_{CH} $ couplings for allyl carbons (~160–170 Hz) would differ from propargyl analogs (248 Hz for C1 in 4-methyl-N,N-di(prop-2-yn-1-yl)aniline, ). The nitro group deshields aromatic protons, shifting resonances downfield compared to non-nitro analogs.
- Comparison with APT Data : For 4-methyl-N,N-di(prop-2-yn-1-yl)aniline, standard APT experiments failed to resolve methyl (20.6 ppm) and alkyne (73.1 ppm) carbons due to coupling constant disparities (). Adjusting delays to match $ ^1J_{CH} $ values (e.g., 240 Hz for alkynes) improved spectral accuracy. Similar challenges would arise for allyl derivatives.
Fluorescence and Solvent Effects
- 4-Vinyl-N,N-di(p-tolyl)aniline derivatives (): Fluorescence spectra in dichloromethane and toluene correlate with solvent polarity. The allyl group’s conjugation may enhance π-π* transitions, but the nitro group in this compound likely quenches fluorescence due to electron withdrawal.
Crystallography and Coordination Chemistry
Platinum Complexes
Crystal Packing
- 4-Nitrobenzoic acid–N-(pyrimidin-2-yl)aniline (): Hydrogen bonding between nitro and amine groups influences crystal packing. Similar interactions may occur in the target compound.
Data Tables
Table 1: Structural and Spectral Comparison of Key Analogs
Table 2: Hazard Classification of Nitro-Substituted Anilines
| Compound Name | CAS Number | Hazard Class (UN) | Key Risks |
|---|---|---|---|
| 4-Nitro-N,N-dimethylaniline | 100-23-2 | UN 2227 | Toxicity, reactivity |
| 4-Nitro-N,N-diethylaniline | 2216-15-1 | UN 2228 | Explosive decomposition |
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